

DEHP solubility in water and organic solvents

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An In-depth Technical Guide to the Solubility of Di(2-ethylhexyl) Phthalate (DEHP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Di(2-ethylhexyl) phthalate (DEHP) in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction to DEHP

Di(2-ethylhexyl) phthalate (DEHP) is a prominent member of the phthalate ester class of compounds, widely utilized as a plasticizer to enhance the flexibility of polyvinyl chloride (PVC) and other polymers[1][2]. Its chemical structure, featuring a benzene ring with two ester side chains, renders it a colorless, viscous liquid with a faint odor[1][2][3]. The extensive use of DEHP in consumer products, medical devices, and packaging materials has led to its ubiquitous presence in the environment[2]. Understanding its solubility is critical for assessing its environmental fate, bioavailability, and potential for migration from plastic materials into solutions, a key consideration in drug formulation and safety.

Solubility of DEHP Aqueous Solubility

DEHP exhibits very low solubility in water. This poor aqueous solubility is a direct consequence of its large, nonpolar hydrocarbon structure. A wide range of values for DEHP's water solubility



have been reported in the literature, with discrepancies often attributed to the formation of colloidal dispersions or micro-emulsions, which can artificially inflate the measured solubility[3]. More recent and refined experimental techniques, such as the slow-stirring method, have provided more accurate measurements of its true, non-colloidal solubility.

Table 1: Quantitative Aqueous Solubility of DEHP

Solubility Value	Temperature (°C)	Method	Reference
0.003 mg/L	20	Not specified	[3]
1.9 μg/L	20	Slow Stir Technique	[4]
41 μg/L	25	Not specified	[4]
0.27 mg/L	25	Not specified	[1]
< 0.01%	25	Not specified	[5]

The temperature can influence the aqueous solubility of DEHP. Increased temperatures can lead to a greater release of DEHP from plastic matrices into aqueous solutions[5][6].

Solubility in Organic Solvents

In contrast to its limited aqueous solubility, DEHP is readily soluble in or miscible with a wide array of organic solvents[2]. This high solubility is due to the "like dissolves like" principle, where the nonpolar nature of DEHP's alkyl chains interacts favorably with nonpolar and moderately polar organic solvents.

Table 2: Solubility of DEHP in Organic Solvents



Solvent	Solubility	Reference
Mineral Oil	Miscible	[3]
Hexane	Miscible	[3]
Ethanol	Highly Soluble	[4][7]
Diethyl Ether	Soluble	[8]
Carbon Tetrachloride	Slightly Soluble	[3]
Acetone	Soluble	[9]
Toluene	Soluble	[10]
Chloroform	Soluble	[11]
Methanol	Soluble	[12]

The term "miscible" indicates that DEHP and the solvent are soluble in each other in all proportions, forming a single homogeneous phase. The high solubility in organic solvents is a critical factor in its extraction from materials for analytical purposes and explains its mobility in the presence of organic contaminants in the environment[5].

Experimental Protocols for Solubility Determination

Accurate determination of DEHP solubility requires robust experimental design and precise analytical techniques. The following sections detail the methodologies commonly employed.

OECD 123: Slow-Stirring Method for Low Solubility Substances

This method is considered the gold standard for determining the water solubility of sparingly soluble compounds like DEHP, as it minimizes the formation of micro-emulsions.

Methodology:

 Apparatus: A thermostated vessel equipped with a slow-stirring mechanism (e.g., a magnetic stirrer with a gentle rotation speed) is used.



• Procedure:

- A small amount of DEHP is added to a large volume of purified water in the vessel.
- The mixture is stirred slowly for an extended period (days to weeks) to allow the system to reach equilibrium.
- The temperature is maintained at a constant, specified value.
- Samples of the aqueous phase are carefully withdrawn at regular intervals, ensuring no undissolved DEHP particles are collected. This is often achieved by drawing the sample through a filter or from a port located away from any visible excess of the solute.
- Analysis: The concentration of DEHP in the aqueous samples is determined using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
- Equilibrium Confirmation: Equilibrium is considered to be reached when consecutive measurements of DEHP concentration are constant over time.

Shake-Flask Method (for Organic Solvents)

For determining solubility in organic solvents where DEHP is more soluble, a modified shakeflask method can be employed.

Methodology:

- Apparatus: A thermostated shaker bath and sealed flasks.
- Procedure:
 - An excess amount of DEHP is added to a known volume of the organic solvent in a sealed flask.
 - The flask is agitated in the thermostated shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).



- After shaking, the mixture is allowed to stand in the thermostated bath to allow for phase separation.
- Analysis: An aliquot of the supernatant (the saturated solvent phase) is carefully removed, diluted as necessary, and analyzed by GC-MS or HPLC to determine the concentration of DEHP.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC separates the components of a mixture, and MS identifies and quantifies them based on their mass-to-charge ratio.
- Sample Preparation: The aqueous or organic solvent sample containing DEHP is typically
 extracted with a suitable solvent (e.g., hexane or dichloromethane). The extract is then
 concentrated and injected into the GC-MS system[13][14].
- Analysis: The retention time of the DEHP peak in the chromatogram confirms its identity, and the peak area is used for quantification against a calibration curve prepared with known standards[14].

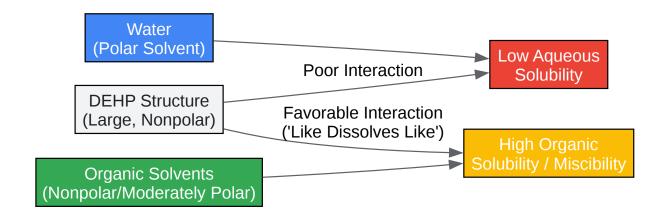
High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (a column) and a mobile phase (a solvent).
- Sample Preparation: Samples are filtered and may be diluted before injection into the HPLC system.
- Analysis: DEHP is typically detected using a UV detector. Quantification is achieved by comparing the peak area of the sample to a calibration curve[10].

Visualizations Logical Relationship of DEHP Solubility

The following diagram illustrates the key factors influencing the solubility of DEHP.





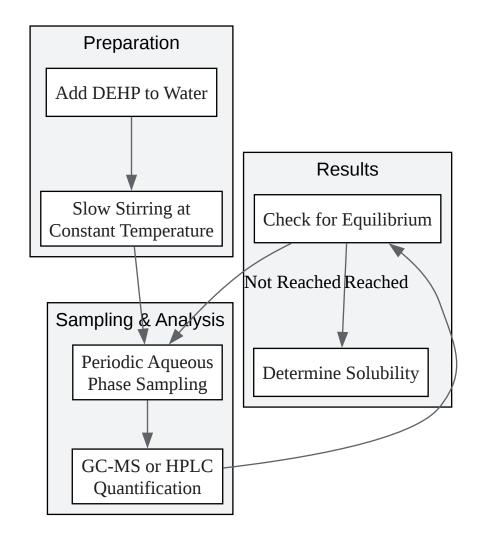
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Caption: Factors influencing DEHP's differential solubility.

Experimental Workflow for Aqueous Solubility Determination

This diagram outlines the typical workflow for determining the aqueous solubility of DEHP using the slow-stirring method.





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Caption: Workflow for DEHP aqueous solubility measurement.

Conclusion

The solubility of DEHP is a critical physicochemical property that dictates its behavior in both environmental and laboratory settings. Its very low solubility in water and high solubility/miscibility in organic solvents are fundamental to understanding its transport, fate, and extraction from various matrices. The experimental protocols outlined in this guide, particularly the OECD 123 slow-stirring method for aqueous solubility, are essential for generating accurate and reliable data for risk assessment, quality control, and research and development applications.



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